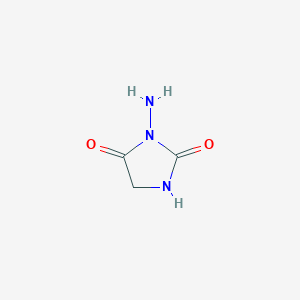

3-Aminoimidazolidine-2,4-dione

Description

Historical Context and Significance of Imidazolidine-2,4-dione (Hydantoin) Derivatives in Medicinal Chemistry

The story of the imidazolidine-2,4-dione, commonly known as hydantoin (B18101), began in 1861 when it was first isolated by Adolf von Baeyer during his research on uric acid. researchgate.netnih.govbldpharm.com However, its profound impact on medicinal chemistry would not be realized for several decades. The true breakthrough came in the early 20th century with the synthesis and subsequent discovery of the anticonvulsant properties of phenytoin (B1677684).

Phenytoin, or 5,5-diphenylhydantoin, was first synthesized in 1908 by the German chemist Heinrich Biltz. bldpharm.comthieme-connect.comtandfonline.com Initially, it was overlooked as it did not exhibit the sedative effects common to other compounds being investigated at the time. tandfonline.comnih.gov It wasn't until 1936 that H. Houston Merritt and Tracy Putnam, through a systematic screening of non-sedative relatives of phenobarbital, uncovered the potent anticonvulsant activity of phenytoin. thieme-connect.comchemscene.comnih.gov This discovery was a landmark in the history of epilepsy treatment, as it demonstrated that antiseizure effects could be achieved without inducing drowsiness, a paradigm shift that continues to influence drug development today. nih.gov The success of phenytoin spurred further research into hydantoin derivatives, leading to the development of other anticonvulsant drugs like mephenytoin (B154092) and ethotoin. researchgate.netbldpharm.com

The significance of the hydantoin scaffold extends beyond its role in neurology. In recent years, researchers have explored its potential in other therapeutic areas. For instance, derivatives of hydantoin, such as nitrofurantoin, have been utilized as antimicrobial agents. thieme-connect.comsigmaaldrich.com The development of novel hydantoin-based compounds with activity against multidrug-resistant bacteria highlights the ongoing versatility of this chemical structure. thieme-connect.comsigmaaldrich.comajrconline.orgnih.gov The hydantoin nucleus has also been investigated for its potential in developing anticancer, anti-inflammatory, and antiarrhythmic agents. bldpharm.commdpi.com

The enduring legacy of the hydantoin scaffold in medicinal chemistry is a testament to its favorable pharmacological properties and the relative ease with which its structure can be modified at various positions to modulate biological activity. researchgate.net

The Unique Structural Features of 3-Aminoimidazolidine-2,4-dione and its Research Prominence

The introduction of an amino group at the N-3 position of the imidazolidine-2,4-dione ring creates the compound this compound, a scaffold with distinct structural features that has opened up new avenues for research. This substitution provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. nih.govthieme-connect.com

Several synthetic routes to 3-aminohydantoin and its derivatives have been developed, often involving the condensation of hydrazines with isocyanates derived from α-amino esters or through cascade reactions using in situ-generated N-substituted isocyanates. thieme-connect.comnih.govthieme-connect.com These methods facilitate the creation of complex molecules with a wide range of potential biological activities.

The research prominence of this compound stems from the promising therapeutic potential observed in its derivatives. For example, a derivative of 3-amino-5-benzylimidazolidine-2,4-dione has been investigated as a potential agent for neuroprotection and neurorescue in models of Parkinson's disease. thieme-connect.com Furthermore, Schiff bases derived from this compound have demonstrated anticonvulsant properties, suggesting a continuation of the neurological applications of the broader hydantoin family.

In the field of oncology, derivatives of imidazolidine-2,4-dione have been designed and synthesized as inhibitors of anti-apoptotic Bcl-2 proteins, which are key targets in cancer therapy. nih.gov The ability to functionalize the 3-amino group allows for the introduction of various substituents to optimize the binding affinity and efficacy of these inhibitors.

Moreover, the antimicrobial potential of the hydantoin scaffold is also being explored with 3-amino substituted derivatives. Novel 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives have been synthesized and shown to possess antimicrobial activities against various clinical pathogens. researchgate.net

The unique structural aspect of the 3-amino group on the imidazolidine-2,4-dione core provides a versatile platform for the development of new therapeutic agents across different disease areas, underscoring its growing importance in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROTKUJYXYESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392551 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19279-78-8 | |

| Record name | 3-aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Aminoimidazolidine 2,4 Dione and Its Analogues

De Novo Synthesis Approaches to 3-Aminoimidazolidine-2,4-dione

De novo synthesis represents the most common approach to accessing 3-aminoimidazolidine-2,4-diones, offering flexibility in introducing various substituents onto the heterocyclic core. These methods typically involve the cyclization of linear precursors derived from amino acids or their corresponding aza-analogues.

Multistep syntheses provide a controlled and often high-yielding pathway to 3-aminohydantoin derivatives. A notable and efficient two-step method begins with readily available α-amino esters. This process involves the conversion of the α-amino ester into a reactive isocyanate intermediate. The isocyanate is then subjected to a condensation reaction with a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or an arylhydrazine), followed by an intramolecular cyclization to furnish the final 3-aminohydantoin product.

The key steps in this sequence are:

Isocyanate Formation : The starting α-amino ester hydrochloride is treated with an acylating agent like triphosgene (B27547) in a suitable solvent. This reaction converts the primary amino group into a highly reactive isocyanate group (-N=C=O).

Condensation and Cyclization : The in situ generated isocyanate is not isolated but is directly treated with a hydrazine. The initial reaction is a nucleophilic attack by the hydrazine on the isocyanate to form a urea-type intermediate. This is followed by a base-promoted intramolecular cyclization, where the second nitrogen of the hydrazine attacks the ester carbonyl, eliminating the alcohol and forming the stable five-membered ring.

A variety of substituted 3-aminohydantoins have been prepared using this methodology, with moderate to good yields, demonstrating its utility and scope.

Table 1: Examples of 3-Aminohydantoin Derivatives Synthesized via a Two-Step Method This table is interactive. You can sort and filter the data.

| Starting α-Amino Ester | Hydrazine Reagent | R Group (at C5) | Yield (%) |

|---|---|---|---|

| Methyl phenylalaninate | Hydrazine hydrate | Benzyl | 78 |

| Methyl valinate | Hydrazine hydrate | Isopropyl | 65 |

| Methyl leucinate | Hydrazine hydrate | Isobutyl | 72 |

| Methyl phenylalaninate | Phenylhydrazine | Benzyl | 68 |

Data synthesized from information presented in Bouchnak et al.

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, save time, and minimize waste. An efficient one-pot synthesis for 3-aminohydantoin and related 3-aminodihydrouracil derivatives has been reported, highlighting the feasibility of this streamlined approach.

Another one-step method involves the direct condensation of α-amino acids with tert-butyl hydrazinecarboxylate. This reaction is conducted at a high temperature (around 240 °C) in quinoline, which serves as both the solvent and the base. While this method is direct, the harsh reaction conditions, such as the elevated temperature, can limit its applicability for substrates with sensitive functional groups.

The fundamental building blocks for most de novo syntheses of 3-aminohydantoins are α-amino acids or their ester derivatives. These precursors provide the core C4, C5, and N1 atoms of the resulting imidazolidine-2,4-dione ring.

The introduction of the "3-amino" group requires a precursor containing a nitrogen-nitrogen bond, namely a hydrazine or a derivative thereof. Conceptually, the most direct precursors are α-aza-amino acids. An α-aza-amino acid is a structural analogue of an α-amino acid where the α-carbon is replaced by a nitrogen atom. This substitution inherently introduces the hydrazine moiety that becomes the N3-NH2 group of the final product.

The synthesis of aza-peptides, which contain aza-amino acid residues, can sometimes lead to the unintended formation of hydantoin (B18101) rings as a major side-reaction. This occurs when the aza-amino acid residue is activated for peptide coupling; an intramolecular cyclization can compete with the desired intermolecular reaction, thus forming the stable 3-aminohydantoin ring. This observation underscores the intrinsic tendency of aza-amino acid derivatives to cyclize into the 3-aminohydantoin scaffold under certain conditions. For example, the reagents used to incorporate aza-glycine into peptide chains, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), are well-known for facilitating the formation of urea (B33335) and hydantoin-type structures.

Ring Transformation Pathways to this compound Derivatives

Ring transformation reactions provide an alternative synthetic strategy wherein one heterocyclic system is converted into another. These pathways can be valuable for accessing novel derivatives that may be difficult to obtain through de novo synthesis.

The scientific literature does not currently contain specific, well-established examples of the direct ring transformation of 4-aminopyrazolidin-3-ones into this compound derivatives. While both structures are five-membered heterocyclic rings containing nitrogen, the skeletal rearrangement required for such a transformation would be complex, involving cleavage and re-formation of multiple bonds. Research in this specific area remains to be explored.

While specific named rearrangement reactions leading directly to the this compound core are not prominently documented, the cyclization step in some of the de novo syntheses can be viewed as a form of intramolecular rearrangement of a linear precursor. For instance, the base-catalyzed cyclization of the urea intermediate formed from an isocyanate and a hydrazine is a critical rearrangement that forms the heterocyclic product. However, dedicated syntheses that proceed via the rearrangement of another pre-formed heterocyclic ring are not a common or well-documented strategy for this particular class of compounds at present.

Strategic Derivatization of the this compound Core

The versatility of the this compound core allows for extensive chemical modification. These derivatizations are crucial for modulating the physicochemical properties and biological activity of the resulting compounds. Key strategies include condensation reactions, N-alkylation, cyclization to form more complex heterocyclic systems, and bioisosteric replacement.

Condensation reactions are a fundamental strategy for derivatizing the 3-amino group of the imidazolidine-2,4-dione ring. The reaction of the primary amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). This transformation is a common step in building more complex molecular architectures.

Three-component condensation reactions involving an amino-heterocycle (like this compound), an aldehyde, and a CH-acidic component (such as Meldrum's acid or pyrazoles) are powerful methods for constructing novel polycyclic heterocyclic systems. researchgate.net These reactions often proceed in a one-pot fashion, offering an efficient route to complex molecules. researchgate.netnih.gov For instance, the condensation of 3-aminopyrroles with aromatic aldehydes and Meldrum's acid has been used to prepare tetrahydropyrrolo[3,2-b]pyridines. researchgate.net Similar strategies can be applied to the this compound core. The stability of the products can be influenced by the solvent, temperature, and the electronic nature of the substituents on the aldehyde. mdpi.com Studies on the condensation of 4-amino-1,2,4-triazole (B31798) with benzaldehydes have shown that the reaction can yield stable hemiaminals or proceed to form the final Schiff base, depending on the reaction conditions. mdpi.com

The general mechanism for these condensations involves the initial nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of a Schiff base.

N-alkylation is a key method for introducing structural diversity to the imidazolidine-2,4-dione ring system. This modification can significantly impact the compound's lipophilicity and its ability to interact with biological targets. Alkylation can occur at the N-1 or N-3 position of the hydantoin ring. For this compound, the focus is often on the N-1 position or derivatization of the 3-amino group itself. A procedure for the selective N1-alkylation of imidazolidin-4-ones has been developed, highlighting the ability to control the site of modification. researchgate.net

The this compound core and its analogues serve as versatile synthons for constructing fused heterocyclic systems. Cyclization reactions can be intramolecular or intermolecular, leading to a wide array of complex structures with potential biological activities.

For example, thio-analogues of imidazolidine-2,4-dione, such as 4-thiohydantoin, can undergo cyclization with various reagents. Reactions with α,β-unsaturated nitriles can yield thiopyrano[2,3-d]imidazoles, while reactions with anthranilic acid can produce imidazo[4,5-b]quinolines. researchgate.net Similarly, treatment with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]imidazole structures. researchgate.net These reactions demonstrate how the hydantoin ring can be used as a foundation to build more elaborate, multi-ring systems.

Table 1: Examples of Cyclization Reactions with Thiohydantoin Analogues

| Reactant | Reagent | Product Structure | Reference |

| 4-Thiohydantoin | α,β-Unsaturated Nitriles | Thiopyrano[2,3-d]imidazole | researchgate.net |

| 4-Thiohydantoin | Anthranilic Acids | Imidazo[4,5-b]quinoline | researchgate.net |

| 4-Thiohydantoin | Chloroacetic Acid | Thieno[2,3-d]imidazole | researchgate.net |

Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a widely used strategy in drug design. In the context of this compound, a common bioisosteric modification is the replacement of one or both carbonyl oxygen atoms with sulfur, leading to thiohydantoins. researchgate.net

The synthesis of 2-thiohydantoins can be achieved by reacting amino acids with isothiocyanates. researchgate.netnih.gov These sulfur analogues often exhibit distinct biological profiles compared to their oxygen counterparts. researchgate.netnih.gov The synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives has been successfully developed from the reaction of C-phenylglycine amino acids with phenyl isocyanate and phenyl isothiocyanate, respectively, yielding a range of N-3 and C-5 substituted products. researchgate.netnih.gov

Table 2: Spectroscopic Data for Representative Imidazolidine-2,4-dione and Thio-isostere

| Compound | Structure | 1H-NMR (DMSO-d6) δ ppm | IR νmax (cm-1) | Reference |

| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 5-(4-methylphenyl)-3-phenylhydantoin | 2.49 (s, 3H, Ar-CH3); 5.52 (s, 1H, C5); 7.41–7.71 (m, 9H, aromatics); 9.21 (s, 1H, NH) | 3236 (NH); 2921 (CH3); 1715 (C=O) | nih.gov |

| (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | 5-(4-methoxyphenyl)-3-phenylhydantoin | 3.71 (s, 3H, CH3O); 5.16 (s, 1H, H5); 6.95 (m, 4H, aromatics); 7.32 (m, 5H, aromatics); 8.86 (s, 1H, NH) | 3317 (NH); 1773, 1718 (C=O); 1249 (CAr-O) | nih.gov |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding), is a promising green chemistry technique. organic-chemistry.org This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and a reduction in chemical waste. The synthesis of 5-substituted imidazolidine-2,4-dione derivatives has been successfully achieved through solvent-free reactions, highlighting the applicability of green chemistry principles to this class of compounds. researchgate.net While specific mechanochemical syntheses of this compound are not extensively detailed in the provided context, the successful application of these techniques to related heterocyclic compounds, such as 1,3,4-oxadiazoles, suggests their potential utility for the synthesis of hydantoin derivatives. organic-chemistry.org

Exploration of Biological Activities and Molecular Mechanisms of 3 Aminoimidazolidine 2,4 Dione Derivatives

Anticonvulsant Activity and Receptor Interactions

Derivatives of imidazolidine-2,4-dione have been investigated for their potential as anticonvulsant agents. Studies have focused on understanding their efficacy in various seizure models and their interactions with key neurological receptors.

In a study focused on hybrid compounds incorporating imidazolidin-2,4-dione and morpholine (B109124) rings, several derivatives were evaluated for their anticonvulsant properties in animal models. nih.gov The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models for identifying potential anticonvulsant drugs. nih.gov

One of the most promising compounds from this research, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, exhibited a broad spectrum of activity. nih.gov It demonstrated significant anticonvulsant effects in both the MES and 6 Hz seizure models. nih.gov Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, also showed notable efficacy in the 6 Hz test. nih.gov

To elucidate the mechanism of action, in vitro binding studies were conducted. The results indicated that 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione weakly inhibited sodium and calcium channels. nih.gov This interaction with voltage-gated ion channels is a common mechanism for many clinically used anticonvulsant drugs. epilepsysociety.org.uk However, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione did not show this effect, suggesting that other mechanisms may be involved in its anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |

|---|---|---|---|---|

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 26.3 | >100 | 11.1 | 40.9 |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 35.5 | >100 | 29.8 | >100 |

Data sourced from a study on hybrid imidazolidine-2,4-dione derivatives with a morpholine moiety. nih.gov

Antimalarial Efficacy and Strain Specificity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel antimalarial agents. nih.gov Derivatives of imidazolidine-2,4-dione have shown promise in this area, with studies demonstrating their efficacy against both drug-sensitive and drug-resistant parasite strains. nih.gov

In one study, a series of novel bioinspired imidazolidinedione derivatives were synthesized and tested against the asexual stages of two P. falciparum strains: the chloroquine-sensitive D10 strain and the chloroquine-resistant W2 strain. nih.gov The results revealed that these compounds exhibited stronger antiplasmodial effects against the resistant W2 strain compared to the sensitive D10 strain. nih.gov This suggests that these derivatives may have a mechanism of action that circumvents the common resistance pathways.

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. For the chloroquine-resistant W2 strain, the IC₅₀ values ranged from 4.98 to 11.95 µM. nih.gov In contrast, for the chloroquine-sensitive D10 strain, the IC₅₀ values were higher, ranging from 12.75 to 19.85 µM, indicating lower potency against this strain. nih.gov

Table 2: Antiplasmodial Activity of Imidazolidinedione Derivatives against P. falciparum Strains

| Compound | IC₅₀ against D10 (chloroquine-sensitive) (µM) | IC₅₀ against W2 (chloroquine-resistant) (µM) |

|---|---|---|

| Derivative 1 | 12.75 - 19.85 | 4.98 - 11.95 |

Data represents the range of IC₅₀ values for a series of bioinspired imidazolidinedione derivatives. nih.gov

Antimicrobial Spectrum and Mechanistic Investigations

Imidazolidine-2,4-dione derivatives have been explored for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.

Antibacterial Activities Against Gram-Positive and Gram-Negative Pathogens

A study investigating a series of 22 different hydantoin (B18101) (imidazolidine-2,4-dione) derivatives assessed their in vitro antimicrobial activity against 15 strains of bacteria. researchgate.net This included both Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net The findings from this research contribute to understanding the potential of these compounds in combating bacterial infections.

Antifungal Properties

The same study that evaluated antibacterial activity also investigated the antifungal properties of the 22 hydantoin derivatives. researchgate.net Their efficacy was tested against various fungal strains, indicating a broad spectrum of potential antifungal applications for this class of compounds. Other research has also highlighted the antifungal potential of related heterocyclic compounds, such as thiazolidine-2,4-diones, against clinically relevant fungi like Candida albicans. nih.govekb.eg

Modulation of Bacterial Cytoskeletal Proteins

The specific molecular mechanisms by which 3-aminoimidazolidine-2,4-dione derivatives exert their antibacterial effects are not yet fully elucidated. One potential area of investigation is their interaction with bacterial cytoskeletal proteins, such as FtsZ and MreB, which are essential for bacterial cell division and shape determination. While direct evidence for the modulation of these specific proteins by this compound derivatives is currently limited in the scientific literature, this remains a plausible and important area for future research to explore the precise mechanisms of antibacterial action.

Anticancer and Antiproliferative Effects

The potential of imidazolidine-2,4-dione derivatives as anticancer agents has been a significant area of research. These compounds have been shown to inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death.

One of the key molecular targets identified for some imidazolidine-2,4-dione derivatives is the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govresearchgate.net These proteins are crucial regulators of apoptosis, and their overexpression in cancer cells contributes to cell survival and resistance to treatment. nih.govresearchgate.net A study focused on designing imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors found that one compound, in particular, exhibited better growth inhibitory effects on K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines compared to a lead compound. nih.govresearchgate.net

In another study, the anticancer activity of a series of 4-imidazolidinone derivatives was evaluated against several human cancer cell lines, including colorectal carcinoma cells (HCT116). nih.gov One derivative was found to induce apoptosis in these cells through the mitochondrial pathway. nih.gov This was associated with the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.gov

Furthermore, research on the inhibition of the MCF-7 breast cancer cell line by imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives has provided valuable data. scialert.net One compound, 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione, was found to be highly active against the MCF-7 cell line with a lethal dose 50 (LD₅₀) of 20.4 μg/mL. scialert.net

Table 3: Anticancer Activity of Imidazolidine-2,4-dione Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione | MCF-7 (Breast Cancer) | LD₅₀ | 20.4 μg/mL |

| Imidazolidin-4-one derivative 9r | HCT116 (Colorectal Cancer) | Apoptosis Induction | Yes |

| Imidazolidine-2,4-dione Bcl-2 inhibitor | K562 (Leukemia), PC-3 (Prostate Cancer) | Growth Inhibition | Potent |

Data compiled from multiple studies on the anticancer effects of imidazolidine-2,4-dione derivatives. nih.govnih.govscialert.net

Protein Tyrosine Phosphatase (PTP) Inhibition

Neuropharmacological Modulations

Derivatives of the this compound scaffold have been investigated for their potential to modulate key targets within the central nervous system. Research has focused on their interactions with neurotransmitter transporters and receptors that are implicated in a variety of neurological and psychiatric conditions. Specifically, these derivatives have been evaluated for their activity at the serotonin (B10506) transporter (SERT), the serotonin 5-HT1A receptor, and the cannabinoid CB1 receptor.

Serotonin Transporter (SERT) Ligand Interactions

The serotonin transporter is a critical protein that regulates the concentration of serotonin in the synaptic cleft, making it a primary target for antidepressant medications. nih.gov Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their affinity to SERT. nih.gov

Research into these compounds has shown varied affinity for the serotonin transporter. A study evaluating a series of these derivatives found that the affinity is influenced by the nature of the substituents on the arylpiperazine fragment. For instance, compounds featuring 2,3-dichloro or 3-chlorophenylpiperazine fragments in their structure demonstrated the most potent SERT binding. nih.gov In contrast, many other derivatives within the same series displayed only moderate to very low affinity for SERT, while some were found to be practically inactive at this target. nih.gov The acid-base properties of these molecules, represented by their dissociation constant (pKa), have been identified as a significant factor that can influence their activity at the serotonin transporter. nih.gov

SERT Affinity for Imidazolidine-2,4-dione Derivatives

Binding affinity (pKi) of select imidazolidine-2,4-dione derivatives for the Serotonin Transporter (SERT). Data from radioligand binding assays.

| Compound Type | Substituent Fragment | SERT Affinity (pKi) Range | Affinity Level |

|---|---|---|---|

| Arylpiperazinylalkyl derivative | 2,3-dichlorophenylpiperazine | 7.25–7.53 | High |

| Arylpiperazinylalkyl derivative | 3-chlorophenylpiperazine | 7.25–7.53 | High |

| Various other derivatives | N/A | 5.61–6.95 | Moderate to Very Low |

Serotonin Receptor (5-HT1A) Affinity

The 5-HT1A receptor is another key target in neuropharmacology, particularly for anxiolytic and antidepressant drugs. The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. nih.gov Consequently, derivatives of imidazolidine-2,4-dione incorporating this moiety have been extensively studied for their affinity at this receptor subtype.

Studies have shown that a majority of these imidazolidine-2,4-dione derivatives exhibit high affinity for 5-HT1A receptors. nih.gov The binding affinity, measured as the inhibition constant (Ki), for a range of these compounds was found to be in the nanomolar range. nih.gov Some of these derivatives have been identified as potent dual ligands, demonstrating high affinity for both the 5-HT1A receptor and the serotonin transporter, which is a desirable profile for the development of new antidepressant agents. nih.gov

5-HT1A Receptor Affinity for Imidazolidine-2,4-dione Derivatives

Inhibition constant (Ki) values representing the binding affinity of arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione for the 5-HT1A receptor.

| Compound Class | Affinity (Ki) Range |

|---|---|

| Imidazolidine-2,4-dione derivatives | 23–350 nM |

Cannabinoid Receptor (CB1) Inverse Agonism

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the brain and is involved in regulating appetite, pain, and mood. CB1 receptor inverse agonists are compounds that bind to the same receptor as an agonist but produce an opposite pharmacological response. This mechanism has been a target for therapies aimed at treating obesity and metabolic disorders. nih.gov

Research has led to the synthesis and characterization of 1,3,5-triphenylimidazolidine-2,4-dione derivatives as novel CB1 receptor inverse agonists. nih.gov These compounds were found to exhibit significant affinity and selectivity for the human CB1 receptor. nih.gov Specific derivatives, such as 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione, were identified as having the highest affinity for the human CB1 receptor reported for this chemical class to date. nih.gov Functional assays, specifically [35S]-GTPγS binding assays, confirmed the inverse agonist properties of these compounds at the CB1 receptor. nih.gov

Further studies on other 3,5,5-substituted imidazolidinedione derivatives characterized their pharmacology at both CB1 and CB2 receptors. nih.gov These investigations revealed that some derivatives act as selective ligands for CB1 receptors and behave as inverse agonists in cell lines expressing human CB1 receptors. nih.gov Interestingly, the functional activity of these compounds could differ depending on the biological system used for testing, with some acting as neutral antagonists in rat cerebellum homogenates while behaving as inverse agonists in human receptor-expressing cell lines. nih.gov

CB1 Receptor Affinity for Select Imidazolidine-2,4-dione Derivatives

Binding affinity and functional activity of select triphenylimidazolidine-2,4-dione derivatives at the human CB1 receptor.

| Compound Name | CB1 Receptor Affinity (Ki) | Functional Activity |

|---|---|---|

| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | High | Inverse Agonist |

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | High | Inverse Agonist |

Applications of 3 Aminoimidazolidine 2,4 Dione As a Versatile Chemical Scaffold

Design and Synthesis of Novel Pharmaceutical Candidates

The 3-aminoimidazolidine-2,4-dione core is a prominent feature in a variety of pharmacologically active compounds. nih.gov Its derivatives have been extensively investigated for a wide range of therapeutic applications, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor activities. nih.govmdpi.commdpi.comnih.gov

Researchers have successfully synthesized and evaluated numerous derivatives of this compound for their potential as pharmaceutical agents. For instance, a series of imidazolidine-2,4-dione derivatives were designed and synthesized to test their inhibitory activities against anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy. nih.gov In one study, compound 8k demonstrated superior growth inhibitory effects on K562 and PC-3 cancer cell lines compared to the lead compound. nih.gov

Furthermore, new series of imidazolidin-2,4-dione derivatives have been synthesized and tested for their in vitro antimicrobial action against various bacterial and fungal strains. researchgate.net The synthesis often involves the cyclization of precursor molecules, followed by modifications to introduce different functional groups, leading to a diverse library of compounds for biological screening. researchgate.net For example, 3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione was synthesized and subsequently used to produce a series of derivatives via the Mannich base method. researchgate.net

The versatility of the this compound scaffold is further highlighted by its use in the development of inhibitors for bacterial virulence factors. A set of novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives were synthesized and shown to inhibit the production of protease, hemolysin, and pyocyanin (B1662382) in Pseudomonas aeruginosa. nih.gov Specifically, imidazolidine-2,4-diones 4c , 4j , and 12a completely inhibited the protease enzyme and nearly eliminated hemolysin production. nih.gov

The following table summarizes some examples of pharmaceutically relevant derivatives of this compound and their reported activities.

| Compound/Derivative | Therapeutic Area | Key Findings |

| Compound 8k | Anticancer | Showed better growth inhibitory effects on K562 and PC-3 cell lines compared to the lead compound. nih.gov |

| Imidazolidine-2,4-diones 4c, 4j, and 12a | Antibacterial (Virulence Inhibition) | Demonstrated complete inhibition of protease and significant inhibition of hemolysin in P. aeruginosa. nih.gov |

| 3-{[2-Furylmethylene]amino}imidazolidine-2,4-dione derivatives | Antimicrobial | Synthesized and showed potential antimicrobial activity against various bacterial and fungal strains. researchgate.net |

| 3,5-Disubstituted hydantoin (B18101) derivatives | Antiviral | Compound 5a (3-benzhydryl-5-isopropyl hydantoin) showed weak but selective inhibitory effect against vaccinia virus. nih.gov |

| Aminomethyl-substituted cyclic imides | Anticonvulsant | Some derivatives showed significant activity against maximal electroshock seizures in mice. nih.gov |

Development of Peptidomimetics and Constrained Conformations

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved stability and bioavailability. rsc.org The rigid structure of the this compound scaffold makes it an excellent template for creating conformationally constrained dipeptide mimics. arkat-usa.orgarkat-usa.org These constrained conformations are crucial for enhancing the binding affinity and selectivity of the peptidomimetic to its biological target. upc.edu

The synthesis of these peptidomimetics often involves the use of this compound as a scaffold to which amino acid side chains or other functional groups are attached. This approach allows for the creation of molecules that can mimic specific peptide secondary structures, such as turns. doi.org For example, N-aminoimidazolone (Nai) peptide mimics, which are structurally related to this compound, have been synthesized to mimic peptide turn geometry. doi.org

Unexpected ring transformations have also led to the formation of this compound derivatives. For instance, the catalytic hydrogenation of (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one resulted in a "ring switching" transformation to produce 3-amino-5-benzylimidazolidine-2,4-dione. arkat-usa.org While not initially designed, this discovery presents a novel one-step synthesis of 5-substituted 3-aminohydantoins, which are valuable as cyclic α-amino acid hydrazides for creating peptidomimetics. arkat-usa.org

The development of peptidomimetics based on the this compound scaffold has been driven by the need for more stable and effective therapeutic agents. The inherent rigidity of the scaffold helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This can lead to increased potency and selectivity.

Potential in Material Science (e.g., Polymers) and Catalysis

The applications of this compound and its derivatives extend beyond the pharmaceutical realm into material science and catalysis. The presence of multiple reactive sites on the this compound ring allows for its incorporation into polymers and its use in the development of novel catalysts.

In the field of polymer chemistry, derivatives of 3-aminoimidazoline-2,4-dione have been synthesized using both solution-phase and soluble polymer-supported approaches. rsc.org The soluble polymer methodology is particularly advantageous as it facilitates clean product isolation and allows for the recycling of the polymer matrix. rsc.org The ability to incorporate the hydantoin moiety into polymer chains opens up possibilities for creating materials with specific properties, such as enhanced thermal stability or tailored chemical reactivity.

While direct applications in catalysis are still an emerging area of research, the structural features of this compound derivatives suggest their potential as ligands for metal catalysts or as organocatalysts themselves. The nitrogen and oxygen atoms in the ring can act as coordination sites for metal ions, potentially leading to catalysts with unique selectivity and activity. For instance, the use of related 1,3-dicarbonyl compounds in the Biginelli reaction has been shown to be effective with various catalysts, indicating the potential for hydantoin-based systems in similar multicomponent reactions. researchgate.net

Contributions to Agrochemical and Industrial Materials

The hydantoin ring system, including this compound, is a key structural component in various agrochemicals and industrial materials. ajrconline.org Hydantoin derivatives have been investigated for their potential as pesticides and herbicides. For example, certain imidazolidine-2,4-dione derivatives have been patented for their use as pesticides. google.com

In the industrial sector, N-halogenated derivatives of hydantoin are utilized as chlorinating or brominating agents in disinfectants, sanitizers, and biocides. wikipedia.org The ability to functionalize the 3-amino group of this compound could lead to the development of new biocidal agents with tailored properties.

Furthermore, hydantoins can serve as intermediates in the synthesis of other valuable chemicals, including amino acids. wikipedia.org The hydrolysis of hydantoins can yield amino acids, a process that has industrial significance. wikipedia.org The versatility of the this compound scaffold makes it a valuable building block for creating a diverse array of chemical products for various industrial applications.

Computational and Structural Biology Approaches in the Study of 3 Aminoimidazolidine 2,4 Dione

Molecular Docking Studies for Ligand-Receptor/Enzyme Interactions

Molecular docking is a pivotal computational tool for predicting the preferred binding orientation of a ligand to a receptor or enzyme. This technique has been instrumental in understanding the interactions of 3-Aminoimidazolidine-2,4-dione derivatives with their biological targets.

Detailed research findings from molecular docking studies have elucidated the binding modes of various derivatives. For instance, in a study investigating potential antiviral agents, a derivative of this compound, specifically 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene amino]imidazolidine-2,4-dione, was docked onto HIV-1 protease. The results revealed a promising binding affinity, with a docking score of -9.0 kcal/mol (PyRX) and -8.3 kcal/mol (MZ dock), which is comparable to the standard drug Indinavir. laurinpublishers.com This suggests a strong interaction with the active site of the enzyme. laurinpublishers.com

Another study focused on Schiff's bases incorporating the imidazolidine-2,4-dione scaffold for antitumor activities. mdpi.com Molecular docking of these compounds into the HER2 active site was performed to understand their inhibitory potential. mdpi.com The validation of the docking protocol was confirmed by redocking the co-crystallized ligand, which showed key hydrogen bond interactions with residues such as Gln799, Leu796, Met801, and Asp863. mdpi.com This provides a reliable framework for evaluating the binding of the synthesized derivatives.

The following table summarizes the key findings from representative molecular docking studies:

Table 1: Molecular Docking of this compound Derivatives| Derivative | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene amino]imidazolidine-2,4-dione | HIV-1 Protease | -9.0 (PyRX), -8.3 (MZ dock) | Not specified in the provided text |

| Schiff's Bases of Imidazolidine-2,4-dione | HER2 | Not specified in the provided text | Gln799, Leu796, Met801, Asp863 (based on co-crystallized ligand) |

Molecular Dynamics Simulations for Binding Mode Elucidation and Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-receptor complexes over time, providing insights into the stability of binding modes identified through docking.

MD simulations are frequently employed to assess the stability of protein-ligand complexes. nih.govnih.gov The root-mean-square deviation (RMSD) of the protein and ligand is a key metric, with stable complexes exhibiting minimal fluctuations. mdpi.comresearchgate.net For a complex to be considered stable, the RMSD values should remain relatively consistent throughout the simulation. mdpi.com For example, in studies of other compounds, stable protein-ligand complexes have been reported with protein RMSD values around 2 Å. mdpi.com

The radius of gyration (Rg) is another important parameter derived from MD simulations, which indicates the compactness of the protein-ligand complex. researchgate.netfrontiersin.org A stable Rg value over time suggests that the complex maintains its structural integrity. researchgate.net Furthermore, the solvent accessible surface area (SASA) can reveal whether the ligand remains buried within the binding pocket or becomes exposed to the solvent, with lower and stable SASA values indicating a well-encapsulated and stable binding. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Implication for Stability |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values indicate a stable complex. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Consistent Rg values suggest the complex maintains its overall shape and compactness. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Low and stable SASA for a ligand suggests it is well-buried and stably bound within the protein's binding pocket. |

Elucidation of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses help in identifying the key pharmacophoric features required for their therapeutic effects.

Research on related thiazolidine-2,4-dione derivatives has provided valuable SAR insights. For instance, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, it was found that shifting the ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly enhanced the compounds' ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net This highlights the critical role of substituent positioning on the aromatic ring for biological activity. nih.govresearchgate.net

In another study on benzylideneacetophenones, SAR analysis revealed that the presence of electron-donating groups at the para-position of both aromatic rings tended to increase anti-inflammatory and antioxidant activities. nih.gov While this study is not on imidazolidine-2,4-diones, the principles of how substituents affect activity can be informative.

The following table summarizes key SAR findings for related heterocyclic compounds, which can guide the design of novel this compound derivatives.

Table 3: Structure-Activity Relationship (SAR) Insights

| Structural Moiety | Modification | Impact on Biological Activity |

| Thiazolidine-2,4-dione | Shift of ethoxy group on the benzylidene ring from 4- to 2-position | Significant improvement in antiproliferative and pro-apoptotic activities. nih.govresearchgate.net |

| Benzylideneacetophenone | Presence of electron-donating groups on the para-position of aromatic rings | Enhanced anti-inflammatory and antioxidant activities. nih.gov |

Advanced Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and thermodynamic properties of molecules. rsc.orgnrel.govphyschemres.org These methods can provide a detailed understanding of reaction mechanisms at the atomic level. rsc.orgmdpi.com

Quantum chemical calculations can be used to determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. physchemres.org A smaller energy gap generally implies higher reactivity. physchemres.org

These calculations are also employed to predict reaction pathways and transition state energies, which are crucial for understanding reaction mechanisms. rsc.org For example, quantum chemical calculations have been used to elucidate the mechanisms of alkylation reactions of β-dicarbonyl compounds, demonstrating how the reaction pathway can be influenced by the nature of the reactants. mdpi.com

While specific quantum chemical studies on this compound were not found in the search results, the application of these methods would be invaluable for understanding its chemical behavior. For instance, such calculations could predict its most likely sites for metabolic transformation or its reactivity towards biological nucleophiles and electrophiles.

Table 4: Applications of Quantum Chemical Calculations

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. physchemres.org |

| Reaction Enthalpies (ΔH) | Determines the thermodynamics of a reaction (exothermic or endothermic). researchgate.net |

| Gibbs Free Energy (ΔG) | Predicts the spontaneity of a reaction. researchgate.net |

| Transition State Energies | Helps in elucidating reaction mechanisms and determining reaction rates. rsc.org |

Future Research Directions and Translational Perspectives for 3 Aminoimidazolidine 2,4 Dione

Identification of Novel Biological Targets and Therapeutic Areas

The inherent versatility of the 3-aminoimidazolidine-2,4-dione scaffold has spurred investigations into new therapeutic applications beyond its established roles. researchgate.net Current research efforts are aimed at uncovering novel biological targets and expanding the therapeutic footprint of its derivatives.

Emerging Therapeutic Applications:

Neurodegenerative Diseases: A derivative, 3-amino-5-benzylimidazolidine-2,4-dione (PHAH), has demonstrated neuroprotective and anti-inflammatory effects in models of Parkinson's disease. researchgate.net It has been shown to restore dopaminergic neurodegeneration and reduce oxidative stress in rat brains. researchgate.net This suggests that PHAH and similar compounds could be promising candidates for the development of new treatments for neurodegenerative disorders. researchgate.net

Antimalarial Agents: Aminohydantoin derivatives have been identified as a novel class of antimalarial agents. nih.gov These compounds act as potent inhibitors of Plasmodium aspartic proteases, a different mechanism of action from current antimalarial drugs. nih.gov One promising lead compound, CWHM-117, has shown oral bioavailability and in vivo efficacy in mouse models. nih.gov

Anticancer Agents: The hydantoin (B18101) scaffold is a component of several clinically used anticancer drugs. researchgate.netmdpi.com Researchers are actively designing and synthesizing new derivatives that target various cancer-related pathways. For instance, some imidazolidine-2,4-dione derivatives have been developed as inhibitors of anti-apoptotic Bcl-2 proteins, which are promising targets for cancer therapy. nih.gov Others have shown inhibitory activity against human carbonic anhydrase (CA) isoforms IX and XII, which are highly expressed in various cancers. scienceopen.com

Antimicrobial and Antiviral Activity: The core structure of this compound is found in the antibiotic nitrofurantoin. researchgate.netmdpi.com Ongoing research is exploring new derivatives with broad-spectrum antimicrobial and antifungal activity. mdpi.comresearchgate.netresearchgate.net Additionally, some hydantoin nucleoside analogues have been synthesized and tested for their potential antiviral activity against HIV and HSV. researchgate.netscientificarchives.com

Other Therapeutic Areas: The imidazolidine-2,4-dione scaffold has also been investigated for its potential in treating a range of other conditions, including diabetes, inflammation, and as serotonin (B10506) transporter ligands for potential antidepressant applications. mdpi.comnih.govresearchgate.net

Rational Design of Highly Potent and Selective Analogues

The development of highly potent and selective analogues of this compound is a key focus of current medicinal chemistry research. This is being achieved through a combination of traditional structure-activity relationship (SAR) studies and modern computational approaches.

Strategies for Analogue Design:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents at various positions of the hydantoin ring, researchers can identify key structural features that are essential for biological activity. For example, in the development of antimalarial aminohydantoins, it was found that incorporating a bulky group at the N-3 position enhanced antimalarial potency while reducing off-target effects. nih.gov

Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations are being used to predict how different analogues will bind to their biological targets. mdpi.comunifi.it This allows for the rational design of new compounds with improved affinity and selectivity. For instance, docking studies have been used to understand the binding modes of hydantoin derivatives to cannabinoid receptors and carbonic anhydrases. unifi.itucl.ac.be

Scaffold Hopping and Hybridization: Researchers are also exploring the combination of the hydantoin scaffold with other pharmacophoric groups to create hybrid molecules with novel biological activities. thieme-connect.com This approach has been used to develop new compounds with potential applications in cancer and other diseases. mdpi.com

A summary of research on the rational design of this compound analogues is presented in the table below.

| Research Area | Key Findings |

| Antimalarial Agents | Incorporation of a bulky group at the N-3 position enhances potency and selectivity. nih.gov |

| Cannabinoid Receptor Ligands | The presence of an additional phenyl ring at the N-3 position significantly enhances affinity for the human CB1 receptor. ucl.ac.be |

| Carbonic Anhydrase Inhibitors | Selectivity for cancer-associated isoforms (hCA IX/XII) over off-target isoforms (CA I/II) can be achieved through specific interactions within the active site. scienceopen.comunifi.it |

| Bcl-2 Inhibitors | Specific substitutions on the hydantoin ring lead to improved growth inhibitory effects on cancer cell lines. nih.gov |

Advanced Methodologies for Scaffold Functionalization and Optimization

The development of new and efficient synthetic methods is crucial for generating diverse libraries of this compound analogues for biological screening. thieme-connect.comthieme-connect.com Researchers are continuously working on advanced methodologies for the functionalization and optimization of the hydantoin scaffold. thieme-connect.comthieme-connect.comafricaresearchconnects.comresearchgate.net

Novel Synthetic Approaches:

Multi-component Reactions: One-pot multi-component reactions are being utilized to synthesize diversely substituted hydantoin derivatives in a time- and resource-efficient manner. mdpi.com

Solid-Phase Synthesis: Solid-phase synthesis techniques have been developed to facilitate the rapid generation of libraries of 3-aminohydantoin derivatives for high-throughput screening. researchgate.netacs.org

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have been employed for the efficient assembly of complex aminohydantoin structures. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is being used to accelerate reaction times and improve yields in the synthesis of hydantoin derivatives. researchgate.net

Synergistic Therapeutic Strategies and Combination Approaches

Exploring the use of this compound derivatives in combination with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance.

Potential Combination Therapies:

Anticancer Therapy: Combining Mcl-1 inhibitors, which can be derived from the hydantoin scaffold, with existing Bcl-2 inhibitors like venetoclax (B612062) is a potential strategy to selectively induce apoptosis in cancer cells. researchgate.net

Antimicrobial Therapy: The development of membrane-active hydantoin derivatives that can disrupt bacterial membranes offers the potential for synergistic effects when combined with antibiotics that have intracellular targets. nih.gov This dual-action approach could lead to more potent antibiotics with a lower likelihood of resistance development. nih.gov

Q & A

Q. How can researchers design derivatives to overcome drug resistance in targets like BRaf-mutated melanoma?

- Focus on derivatives that inhibit multiple signaling nodes (e.g., ERK, MEK). Structural modifications, such as introducing hydrophobic substituents, improved potency against resistant melanoma cells in thiazolidine-2,4-dione analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.